molecular formula C18H21N3O3 B2842090 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034296-81-4

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2842090
CAS No.: 2034296-81-4
M. Wt: 327.384
InChI Key: DERVOGKLTSEPGP-UHFFFAOYSA-N
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Description

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This particular compound features a quinazolinone core linked to a piperidine ring, which is further connected to a tetrahydrofuran moiety. The unique structure of this compound makes it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Piperidine Ring Introduction: The piperidine ring is introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone intermediate.

    Tetrahydrofuran Moiety Attachment: The tetrahydrofuran moiety is attached through acylation reactions, where the piperidine intermediate is reacted with tetrahydrofuran-3-carbonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the tetrahydrofuran moiety, converting it to an alcohol.

    Substitution: The quinazolinone core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the tetrahydrofuran moiety.

    Substitution: Various substituted quinazolinone derivatives depending on the electrophile used.

Scientific Research Applications

3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain kinases, which play a crucial role in cell signaling pathways. The piperidine and tetrahydrofuran moieties may enhance the compound’s binding affinity and specificity towards these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinazolin-4(3H)-one: The parent compound, known for its broad range of biological activities.

    3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-2(1H)-one: A structural isomer with potentially different biological properties.

    4-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-2(1H)-one: Another isomer with variations in activity and specificity.

Uniqueness

The unique combination of the quinazolinone core with the piperidine and tetrahydrofuran moieties in 3-(1-(tetrahydrofuran-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one provides a distinct pharmacological profile. This compound’s specific structure may offer advantages in terms of binding affinity, selectivity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

3-[1-(oxolane-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c22-17(13-7-9-24-11-13)20-8-3-4-14(10-20)21-12-19-16-6-2-1-5-15(16)18(21)23/h1-2,5-6,12-14H,3-4,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERVOGKLTSEPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CCOC2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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